molecular formula C20H16FNO B5193995 N-2-biphenylyl-2-(2-fluorophenyl)acetamide

N-2-biphenylyl-2-(2-fluorophenyl)acetamide

Cat. No. B5193995
M. Wt: 305.3 g/mol
InChI Key: LDAAEJXBVDHYJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for N-2-biphenylyl-2-(2-fluorophenyl)acetamide were not found, related research involves the synthesis of complex acetamides through various chemical reactions, including the reaction of aniline derivatives with acyl chlorides or acid anhydrides in the presence of suitable catalysts. For example, studies on similar compounds, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involve procedures that could be adapted for synthesizing N-2-biphenylyl-2-(2-fluorophenyl)acetamide, emphasizing the role of NMR, IR spectroscopy, and X-ray diffraction analysis in characterizing the synthesized compounds (Ping, 2007); (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using techniques like X-ray diffraction, NMR (1H, 13C, 19F), and IR spectroscopy, providing insights into the crystallographic and molecular geometry, as well as the electronic structure. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide reveals specific hydrogen bonding patterns and the dihedral angle between functional groups, which can be analogous to understanding the structure of N-2-biphenylyl-2-(2-fluorophenyl)acetamide (Qian et al., 2012).

Chemical Reactions and Properties

Research on related compounds highlights various chemical reactions and properties, such as selective arylation processes and the role of acetamide groups in directing chemical reactions. For example, the palladium-catalyzed ortho-arylation of substituted benzamides, utilizing N-(2-aminophenyl)acetamide as a directing group, demonstrates the versatility and reactivity of acetamide derivatives in synthetic chemistry (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Although specific data for N-2-biphenylyl-2-(2-fluorophenyl)acetamide is not provided, studies on related compounds offer a baseline for understanding its physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for the application of N-2-biphenylyl-2-(2-fluorophenyl)acetamide in synthesis and material science. Research on similar compounds, such as the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, provides insights into potential chemical modifications and applications of acetamide derivatives (Nikonov et al., 2016).

properties

IUPAC Name

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-12-6-4-10-16(18)14-20(23)22-19-13-7-5-11-17(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAAEJXBVDHYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330118
Record name 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

852036-37-4
Record name 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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